Etoposide toniribate, also known as CAP-7.1, is a small molecule compound classified as an antineoplastic agent and a DNA topoisomerase II inhibitor. It is primarily developed for the treatment of biliary cancer and is currently in Phase II clinical trials. The compound is derived from etoposide, which is a semi-synthetic derivative of podophyllotoxin, a natural compound extracted from the roots of certain plants like the may apple (Podophyllum peltatum) and Podophyllum emodi. Etoposide toniribate has been recognized for its potential effectiveness in treating various types of cancers, particularly in late-stage and metastatic scenarios .
The synthesis of etoposide toniribate involves several key steps that enhance yield and simplify the isolation process compared to previous methods. The synthetic route typically begins with 4′-demethyl-epipodophyllotoxin, which undergoes protection of its phenolic hydroxyl group followed by coupling with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose. This reaction is facilitated by boron trifluoride diethyl etherate as a catalyst, leading to the formation of various intermediates before ultimately yielding etoposide toniribate through transesterification reactions using zinc acetate dihydrate .
Key steps in the synthesis include:
Etoposide toniribate has a complex molecular structure characterized by its naphthol core and various substituents that contribute to its biological activity. The molecular formula is , and it exhibits significant structural similarity to etoposide. The structure includes multiple hydroxyl groups and an acylated glucose moiety, which are crucial for its interaction with DNA topoisomerase II.
Etoposide toniribate undergoes several chemical reactions during its synthesis and metabolic processing. Notably, it can be converted back into etoposide through enzymatic reactions in the body, particularly via carboxylesterase 2 (CES2), which hydrolyzes the ester bond present in the compound. This conversion is significant as it activates the drug for therapeutic action against cancer cells.
Etoposide toniribate functions primarily by inhibiting DNA topoisomerase II, an enzyme critical for DNA replication and repair. By binding to this enzyme during the S and G2 phases of the cell cycle, etoposide toniribate induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective against tumors that exhibit high levels of topoisomerase II activity.
Etoposide toniribate exhibits specific physical and chemical properties that influence its formulation and application in clinical settings:
Etoposide toniribate holds promise in various scientific applications, primarily within oncology:
The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy compared to existing treatments .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3